molecular formula C15H15NO2 B1278777 3-Amino-3-biphenyl-4-yl-propionic acid CAS No. 63974-15-2

3-Amino-3-biphenyl-4-yl-propionic acid

Cat. No. B1278777
Key on ui cas rn: 63974-15-2
M. Wt: 241.28 g/mol
InChI Key: BJZGTTDEOZUSRH-UHFFFAOYSA-N
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Patent
US06610882B2

Procedure details

18.2 g of 4-phenylbenzaldehyde, 10.4 g of malonic acid and 15.4 g of ammonium acetate in 150 ml of methoxyethanol are mixed together. After heating overnight at 80° C., the mixture is cooled and the product formed is then washed with ethanol, with ether and then dried. After washing again with water, the product is recrystallized from a methanol/water mixture with a small amount of HCl. A mixture of the expected product and of the methyl ester hydrochloride of 3-amino-3-biphenyl-4-ylpropionic acid is obtained, which is used without further purification in the following step.
Quantity
18.2 g
Type
reactant
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
15.4 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[CH:14]=[CH:13][C:10]([CH:11]=O)=[CH:9][CH:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:15]([OH:21])(=[O:20])[CH2:16]C(O)=O.C([O-])(=O)C.[NH4+:26]>COC(O)C>[NH2:26][CH:11]([C:10]1[CH:13]=[CH:14][C:7]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)=[CH:8][CH:9]=1)[CH2:16][C:15]([OH:21])=[O:20] |f:2.3|

Inputs

Step One
Name
Quantity
18.2 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=CC=C(C=O)C=C1
Name
Quantity
10.4 g
Type
reactant
Smiles
C(CC(=O)O)(=O)O
Name
Quantity
15.4 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
150 mL
Type
solvent
Smiles
COC(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is cooled
CUSTOM
Type
CUSTOM
Details
the product formed
WASH
Type
WASH
Details
is then washed with ethanol, with ether
CUSTOM
Type
CUSTOM
Details
dried
WASH
Type
WASH
Details
After washing again with water
CUSTOM
Type
CUSTOM
Details
the product is recrystallized from a methanol/water mixture with a small amount of HCl
ADDITION
Type
ADDITION
Details
A mixture of the expected product

Outcomes

Product
Name
Type
product
Smiles
NC(CC(=O)O)C1=CC=C(C=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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